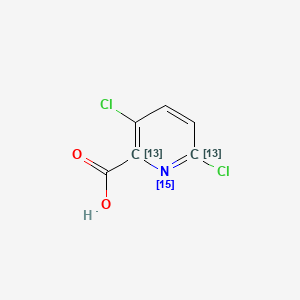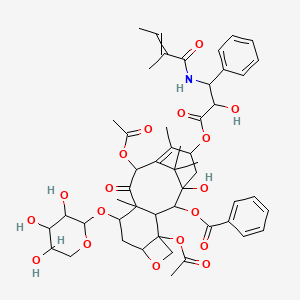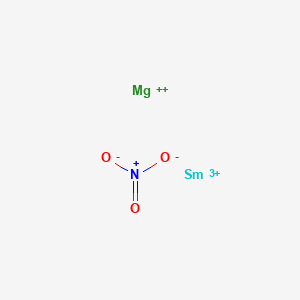
EINECS 243-235-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 243-235-6 is a chemical compound with the molecular formula MgNO3Sm. It is a coordination compound where samarium is in the +3 oxidation state, coordinated with magnesium and nitrate ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium samarium(3+) salt typically involves the reaction of samarium nitrate with magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more precise control of reaction parameters. The process involves dissolving samarium oxide in nitric acid to form samarium nitrate, which is then reacted with magnesium nitrate. The resulting solution is evaporated to obtain the crystalline form of nitric acid, magnesium samarium(3+) salt .
Types of Reactions:
Oxidation-Reduction Reactions: EINECS 243-235-6 can undergo redox reactions where samarium can be reduced from the +3 oxidation state to lower oxidation states.
Substitution Reactions: The nitrate ions in the compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halide salts, such as sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds of samarium.
Reduction: Formation of lower oxidation state compounds of samarium.
Substitution: Formation of new coordination compounds with different anions
Aplicaciones Científicas De Investigación
EINECS 243-235-6 has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other samarium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the unique luminescent properties of samarium.
Medicine: Explored for its potential in radiotherapy and as a diagnostic tool in nuclear medicine.
Industry: Utilized in the production of specialized alloys and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism by which nitric acid, magnesium samarium(3+) salt exerts its effects is primarily through the interaction of samarium ions with molecular targets. Samarium ions can interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include:
Binding to Enzyme Active Sites: Modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Generating Reactive Oxygen Species: Inducing oxidative stress in cells .
Comparación Con Compuestos Similares
Samarium Nitrate (Sm(NO3)3): Similar in composition but lacks the magnesium component.
Magnesium Nitrate (Mg(NO3)2): Contains magnesium but lacks samarium.
Samarium Chloride (SmCl3): Another samarium-based compound with different anions.
Uniqueness: EINECS 243-235-6 is unique due to the combination of magnesium and samarium in a single coordination compound. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
19696-94-7 |
|---|---|
Fórmula molecular |
MgNO3Sm+4 |
Peso molecular |
236.669 |
Nombre IUPAC |
magnesium;samarium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Sm/c;2-1(3)4;/q+2;-1;+3 |
Clave InChI |
LLIYOLMQQZNGSE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Sm+3] |
Sinónimos |
nitric acid, magnesium samarium(3+) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



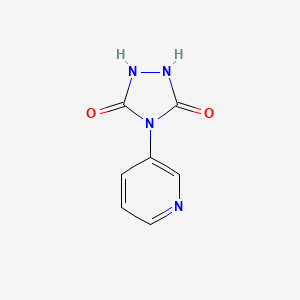

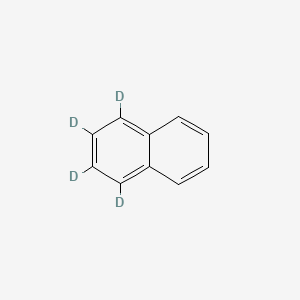
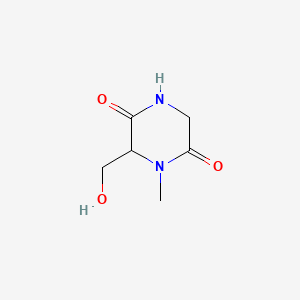
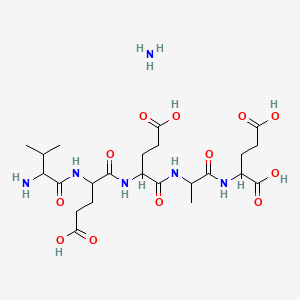
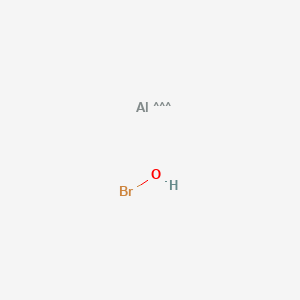


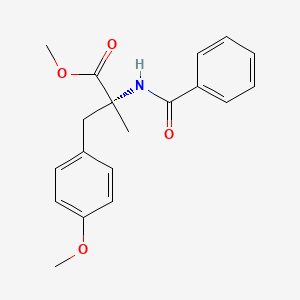

![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
